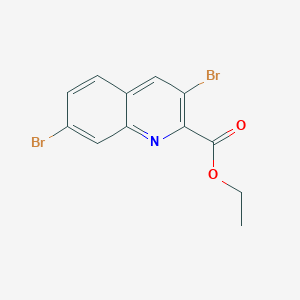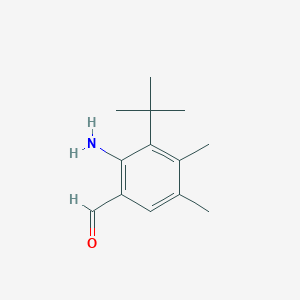
Methyl 2-(3-amino-5-bromopyridin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-amino-5-bromopyridin-2-yl)acetate is an organic compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an amino group and a bromine atom, along with a methyl ester group attached to the acetic acid moiety . It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(3-amino-5-bromopyridin-2-yl)acetate can be synthesized through a multi-step process involving the bromination of pyridine derivatives followed by esterification and amination reactions . The typical synthetic route involves:
Bromination: The starting material, 2-pyridineacetic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: The brominated intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-amino-5-bromopyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxylamine, alkyl halides, and amines.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(3-amino-5-bromopyridin-2-yl)acetate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-(3-amino-5-bromopyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and bromine substituents on the pyridine ring play a crucial role in binding to active sites and modulating biological activity. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(5-bromopyridin-2-yl)acetate
- Methyl 2-(3-bromopyridin-4-yl)acetate
- 2-Amino-5-bromopyridine
- 3-Amino-5-bromopyridine
Uniqueness
Methyl 2-(3-amino-5-bromopyridin-2-yl)acetate is unique due to the specific positioning of the amino and bromine groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for selective interactions with molecular targets, making it valuable in various research applications .
Propiedades
Fórmula molecular |
C8H9BrN2O2 |
|---|---|
Peso molecular |
245.07 g/mol |
Nombre IUPAC |
methyl 2-(3-amino-5-bromopyridin-2-yl)acetate |
InChI |
InChI=1S/C8H9BrN2O2/c1-13-8(12)3-7-6(10)2-5(9)4-11-7/h2,4H,3,10H2,1H3 |
Clave InChI |
UPWYISWFOWUZES-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=C(C=C(C=N1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




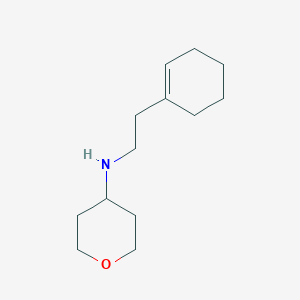
![7-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B13657022.png)
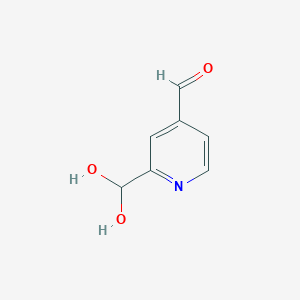
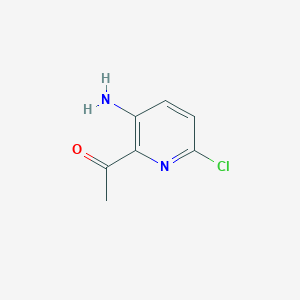
![4-Bromo-[1,1'-biphenyl]-3-ol](/img/structure/B13657032.png)


